3-Bromo-2',6'-dimethylbenzophenone
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Overview
Description
3-Bromo-2’,6’-dimethylbenzophenone: is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a bromine atom at the third position and two methyl groups at the second and sixth positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’,6’-dimethylbenzophenone typically involves the bromination of 2’,6’-dimethylbenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2’,6’-dimethylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 3-Bromo-2’,6’-dimethylbenzophenone can lead to the formation of alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzophenone carboxylic acids or ketones.
Reduction: Formation of benzophenone alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: 3-Bromo-2’,6’-dimethylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 3-Bromo-2’,6’-dimethylbenzophenone is used in the manufacture of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2’,6’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzophenone moiety play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological or chemical effects.
Comparison with Similar Compounds
- 3-Bromo-2’,4’,6’-trimethylbenzophenone
- 2-Bromo-2’,6’-dimethylbenzophenone
- 4-Bromo-2’,6’-dimethylbenzophenone
Comparison: 3-Bromo-2’,6’-dimethylbenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMOVHSOVOPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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